REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[C:13]1([C:15](=[CH:17][CH:18]=[CH:19][CH:20]=1)O)[OH:14].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][C:9]2([O:14][C:13]3[CH:15]=[CH:17][CH:18]=[CH:19][C:20]=3[O:12]2)[CH2:10][CH2:11]1)=[O:5])[CH3:2]
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Name
|
|
Quantity
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17 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)N1CCC(CC1)=O
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Name
|
|
Quantity
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13 g
|
Type
|
reactant
|
Smiles
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C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After 3 h the reaction mixture was concentrated in vacuo, 2% NaOH (200 ml)
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Duration
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3 h
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Type
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ADDITION
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Details
|
was added
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Type
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EXTRACTION
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Details
|
followed by extraction with dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate and removal of solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1CCC2(CC1)OC1=C(O2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |